molecular formula C21H16BrClN4O B10956102 (4Z)-2-(3-bromophenyl)-4-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(3-bromophenyl)-4-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10956102
M. Wt: 455.7 g/mol
InChI Key: IHLYICMMCWODEJ-UNOMPAQXSA-N
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Description

1-(3-BROMOPHENYL)-4-[(Z)-1-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-METHYL-1H-PYRAZOL-5-ONE is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-BROMOPHENYL)-4-[(Z)-1-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-METHYL-1H-PYRAZOL-5-ONE typically involves multi-step reactions starting from commercially available precursors. The general synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of substituents: Bromination and chlorination reactions can be carried out using bromine and chlorine reagents, respectively.

    Condensation reactions: The final step involves the condensation of the pyrazole derivative with an appropriate aldehyde or ketone to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts and solvents that enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(3-BROMOPHENYL)-4-[(Z)-1-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-METHYL-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-BROMOPHENYL)-4-[(Z)-1-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-METHYL-1H-PYRAZOL-5-ONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-methyl-5-pyrazolone: A related pyrazole derivative with similar structural features.

    3-Bromo-1-phenyl-5-pyrazolone: Another brominated pyrazole compound.

    5-Chloro-3-methyl-1-phenylpyrazole: A chlorinated pyrazole derivative.

Uniqueness

1-(3-BROMOPHENYL)-4-[(Z)-1-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-METHYL-1H-PYRAZOL-5-ONE is unique due to the combination of bromine, chlorine, and methyl groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C21H16BrClN4O

Molecular Weight

455.7 g/mol

IUPAC Name

(4Z)-2-(3-bromophenyl)-4-[(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylidene]-5-methylpyrazol-3-one

InChI

InChI=1S/C21H16BrClN4O/c1-13-18(20(23)26(24-13)16-8-4-3-5-9-16)12-19-14(2)25-27(21(19)28)17-10-6-7-15(22)11-17/h3-12H,1-2H3/b19-12-

InChI Key

IHLYICMMCWODEJ-UNOMPAQXSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=C(N(N=C2C)C3=CC=CC=C3)Cl)C4=CC(=CC=C4)Br

Canonical SMILES

CC1=NN(C(=O)C1=CC2=C(N(N=C2C)C3=CC=CC=C3)Cl)C4=CC(=CC=C4)Br

Origin of Product

United States

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